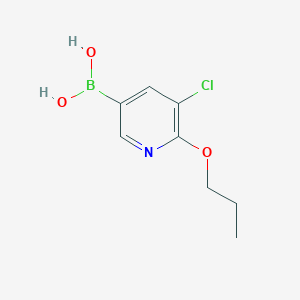

(5-Chloro-6-propoxypyridin-3-yl)boronic acid

描述

(5-Chloro-6-propoxypyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a chlorine atom at the 5-position and a propoxy group at the 6-position of the pyridine ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures . Additionally, their ability to reversibly bind diols and interact with biological targets (e.g., enzymes, receptors) has spurred interest in pharmaceutical applications, including protease inhibition and anticancer drug development . The chloro and propoxy substituents in this compound likely modulate its electronic and steric properties, influencing reactivity, solubility, and target affinity. Structural analogs with ethoxy or isopropoxy groups (e.g., (5-Chloro-6-ethoxypyridin-3-yl)boronic acid, (5-Chloro-6-isopropoxypyridin-3-yl)boronic acid) highlight the role of alkoxy chain length and branching in tuning physicochemical behavior .

属性

IUPAC Name |

(5-chloro-6-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(10)4-6(5-11-8)9(12)13/h4-5,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBPIJZCHZZPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675117 | |

| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-70-7 | |

| Record name | B-(5-Chloro-6-propoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-6-propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reagents and Conditions

| Reagent / Condition | Description |

|---|---|

| Starting material | 5-chloro-6-propoxypyridine or closely related pyridine derivative |

| Base | Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), 2.0 M solution in THF/heptane/ethylbenzene |

| Boron electrophile | Triisopropyl borate or trimethyl borate |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | Initial lithiation at -78 °C to -30 °C, then warming to room temperature |

| Work-up | Hydrolysis with aqueous hydrochloric acid (2N), extraction with ethyl acetate, drying over anhydrous sodium sulfate |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

Stepwise Procedure

Lithiation : Under nitrogen, dissolve the pyridine derivative in anhydrous THF and cool to -78 °C (or -30 °C). Add LDA or n-BuLi dropwise to the stirred solution and maintain stirring for 2 to 4 hours to generate the lithiated intermediate.

Borylation : Add triisopropyl borate dropwise at the same low temperature. Stir for 1 to 3 hours, then allow the mixture to slowly warm to room temperature overnight to complete the borylation.

Hydrolysis : Quench the reaction by adding water and then acidify with 2N hydrochloric acid. This causes precipitation of the boronic acid.

Extraction and Purification : Extract the aqueous phase multiple times with ethyl acetate. Combine organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove solvent under reduced pressure. Dry the residue under high vacuum to obtain the boronic acid.

Representative Yield and Purity

- Typical isolated yields range from 70% to 90% depending on scale and exact conditions.

- Purity assessed by LC/MS and NMR is generally above 90%.

Example Experimental Data (Adapted from Analogous Pyridinylboronic Acid Preparations)

| Parameter | Details |

|---|---|

| Starting material amount | 17 g of 5-chloro-6-propoxypyridine (example) |

| Base added | 20.9 mL of 2M LDA in THF/heptane/ethylbenzene |

| Boron reagent | 16.1 mL of triisopropyl borate |

| Reaction temperature | -30 °C during lithiation and borylation |

| Hydrolysis acid | 2N HCl, 400 g |

| Extraction solvent | Ethyl acetate |

| Drying agent | Anhydrous sodium sulfate |

| Yield | Approx. 73% theoretical yield |

| Purity | 91% by LC/MS and NMR |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | LDA or n-BuLi in THF, -78 °C to -30 °C | Formation of lithiated pyridine |

| Borylation | Triisopropyl borate, low temperature | Formation of boronate intermediate |

| Hydrolysis & Acidification | Water and 2N HCl | Precipitation of boronic acid |

| Extraction & Drying | Ethyl acetate extraction, drying agent | Pure boronic acid product |

| Purification | Filtration and vacuum drying | Isolated solid, >90% purity |

Research Findings and Literature Support

- The described lithiation-borylation method is a standard and reliable route for preparing substituted pyridinylboronic acids, supported by multiple reports and patents.

- Chemoselectivity in subsequent Suzuki couplings using this boronic acid has been demonstrated, indicating the quality and functional group tolerance of the prepared compound.

- Process improvements focus on yield optimization, reduction of hazardous reagents, and simplified purification steps.

化学反应分析

Types of Reactions

(5-Chloro-6-propoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding boranes.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学研究应用

Biological Activity

(5-Chloro-6-propoxypyridin-3-yl)boronic acid exhibits significant biological activity, particularly as an inhibitor of serine proteases. These enzymes play crucial roles in various cellular processes, including signaling pathways and gene expression. The compound's ability to form reversible covalent bonds with active site serine residues allows it to modulate enzyme activity effectively.

Case Study: Enzymatic Interactions

In cellular models, this compound has been shown to influence metabolic pathways, altering gene expression at low concentrations while maintaining low toxicity levels. This characteristic makes it a valuable candidate for further research in drug development.

Material Science

Polymer Development

The boronic acid functionality allows this compound to participate in cross-linking reactions, which are essential for creating polymers and self-assembled structures. Research into its potential applications in material science is ongoing, with promising results indicating its utility in developing novel materials.

Radioligand Preparation

Positron Emission Tomography (PET)

Another notable application is in the preparation of positron emission tomography (PET) radioligands. For instance, it can be utilized in synthesizing radioligands for imaging orexin receptors, which are important in studying various neurological conditions.

作用机制

The mechanism of action of (5-Chloro-6-propoxypyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

相似化合物的比较

Key Insights :

- Alkoxy Chain Length : Propoxy (OPr) vs. ethoxy (OEt) substituents influence lipophilicity and solubility. Ethoxy analogs may exhibit better aqueous solubility, while propoxy derivatives could display enhanced membrane permeability .

- Electron-Withdrawing Groups : Chloro and trifluoromethyl groups lower the boronic acid’s pKa, favoring boronate ester formation at physiological pH .

Antiproliferative Effects

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated potent cytotoxicity in triple-negative breast cancer (4T1 cells) with IC₅₀ values of 0.225 µM and 0.197 µM, respectively .

- Pyridinyl boronic acids: Limited in vitro data exist, but substituents like chloro and propoxy may enhance target specificity. For example, meta-substituted aryl boronic acids showed improved inhibition of Streptococcus pneumoniae R39 (IC₅₀: 20–30 µM) compared to ortho-substituted analogs .

Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) . The propoxy group in the target compound may similarly enhance binding through hydrophobic interactions.

- Phenylboronic acid demonstrated superior diagnostic accuracy in detecting carbapenemase-producing bacteria compared to aminophenylboronic acid (APBA) .

Physicochemical Properties

Solubility and Stability

- Compounds with large aromatic systems (e.g., pyren-1-yl boronic acid) often face solubility issues in aqueous media, limiting their utility in biological assays .

- The propoxy group in the target compound may improve lipid solubility compared to ethoxy analogs, though precipitation risks remain in polar solvents like RPMI medium .

Diol Binding Affinity

- Boronic acids with electron-withdrawing groups (e.g., Cl, CF₃) exhibit stronger diol binding at neutral-to-alkaline pH due to lower pKa values . For instance, 4-nitrophenyl boronic acid converted to 4-nitrophenol rapidly at pH 11 .

Chemical Reactivity

- In Suzuki-Miyaura couplings, pyridinyl boronic acids are less reactive than phenylboronic acids due to the electron-deficient pyridine ring. However, chloro and alkoxy substituents can modulate reactivity by altering electron density .

- The propoxy group’s steric bulk may slow cross-coupling kinetics compared to smaller substituents like ethoxy .

生物活性

(5-Chloro-6-propoxypyridin-3-yl)boronic acid is an organoboron compound that has attracted significant attention in both organic chemistry and biological research. Its unique structure, characterized by a boronic acid group attached to a pyridine ring with chlorine and propoxy substitutions, makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

The primary mechanism of action for this compound is its participation in the Suzuki–Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This compound interacts with palladium (II) complexes through a process known as transmetalation , allowing for the coupling of different organic fragments.

This compound's boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical pathways. It has been shown to interact with enzymes and proteins, modulating their activity and affecting cellular processes such as signal transduction and gene expression.

Cellular Effects

Research indicates that this compound can influence:

- Cell Signaling Pathways : By inhibiting specific enzymes, it alters the phosphorylation status of key signaling proteins.

- Gene Expression : It can modulate transcriptional activity through its interactions with DNA-binding proteins.

- Cellular Metabolism : The compound affects metabolic pathways by altering enzyme activities involved in metabolic regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is relatively stable and environmentally benign. Its preparation is straightforward, making it accessible for laboratory use. The compound's stability allows for prolonged biological activity, which is advantageous in therapeutic applications.

Chemical Synthesis

In synthetic chemistry, this compound serves as a critical building block for synthesizing bioactive molecules. It is frequently utilized in the development of pharmaceuticals and agrochemicals due to its ability to facilitate complex organic transformations .

Biological Research

The compound has shown potential in biological research applications, particularly in studying boron-containing drugs. Its ability to form stable complexes with biomolecules makes it useful for probing biological processes involving boron.

Medical Applications

This compound is being investigated for its potential use in Boron Neutron Capture Therapy (BNCT) for cancer treatment. This therapy exploits the unique properties of boron compounds to selectively target tumor cells while sparing healthy tissue .

Case Study 1: Enzyme Inhibition

In a study examining the effects of boronic acids on enzyme activity, this compound demonstrated significant inhibition of serine proteases. This inhibition was attributed to the formation of reversible covalent bonds at the active site of the enzyme, leading to altered enzymatic activity and downstream effects on cellular signaling pathways.

Case Study 2: Cancer Therapeutics

Research exploring the application of this compound in cancer therapeutics highlighted its role in enhancing the efficacy of chemotherapeutic agents. When combined with standard treatments, this compound improved tumor response rates in preclinical models by modulating resistance mechanisms associated with drug metabolism .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases through reversible covalent bond formation at active sites. |

| Signal Transduction Modulation | Alters phosphorylation status of signaling proteins, impacting cell signaling pathways. |

| Cancer Therapeutics | Enhances efficacy of chemotherapeutic agents by modulating resistance mechanisms. |

| Synthesis Applications | Used as a reagent in Suzuki–Miyaura coupling reactions for synthesizing complex molecules. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Chloro-6-propoxypyridin-3-yl)boronic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key factors include selecting aryl halide precursors (e.g., bromo- or chloropyridine derivatives) and optimizing catalyst systems (e.g., Pd(PPh₃)₄ with base Na₂CO₃). Purification often involves protecting the boronic acid as a pinacol ester to prevent trimerization, followed by deprotection under mild acidic conditions .

Q. How can researchers characterize the purity and stability of this boronic acid derivative?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹B) to confirm structural integrity and assess boroxine formation. Mass spectrometry (MALDI-TOF or ESI-MS) is critical, but derivatization with diols (e.g., mannitol) is recommended to stabilize the boronic acid and avoid dehydration artifacts during analysis .

Q. What are the primary biological applications of this compound in drug discovery?

- Methodological Answer : As a boronic acid, it may act as a reversible covalent inhibitor targeting proteasomes or enzymes with nucleophilic residues (e.g., serine proteases). Test in vitro using cancer cell lines (e.g., glioblastoma) via cytotoxicity assays (MTT or ATP-luciferase) and validate target engagement via Western blotting for proteasome activity markers (e.g., polyubiquitinated proteins) .

Q. How do buffer conditions influence the binding selectivity of this compound to glycoproteins?

- Methodological Answer : Use surface plasmon resonance (SPR) with boronic acid-functionalized surfaces. Adjust buffer pH (8.5–9.5) and ionic strength to enhance diol-binding specificity. Include competitive sugars (e.g., fructose) to suppress non-specific interactions with non-glycosylated proteins .

Q. What thermal stability considerations are critical for handling this compound in material science applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Pyrene-boronic acid analogs show stability up to 600°C, suggesting structural modifications (e.g., electron-withdrawing groups) may improve thermal resilience for flame-retardant applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis focusing on assay conditions (e.g., cell line variability, incubation time). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, reducing interference from cellular uptake variability. Cross-reference with structural analogs (e.g., bortezomib) to identify structure-activity relationships (SAR) .

Q. What strategies enhance the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer : Design prodrugs (e.g., boronic ester derivatives) to improve bioavailability. Use PEGylation or liposomal encapsulation to prolong circulation time. Validate in rodent models via pharmacokinetic (PK) profiling (plasma half-life, tissue distribution) and LC-MS/MS quantification .

Q. How can kinetic parameters of boronic acid-diol binding be measured for real-time glucose sensing?

- Methodological Answer : Employ stopped-flow spectroscopy to measure association/dissociation rates (kₒₙ/kₒff) with sugars (e.g., glucose, fructose). Fluorescent reporters (e.g., Alizarin Red S) enable real-time monitoring. Optimize pH (7.4–8.5) to balance binding affinity and physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。